[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride
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Overview
Description
[1,1’-Biphenyl]-4-ylmethanesulfonyl chloride is an organic compound that features a biphenyl structure with a methanesulfonyl chloride functional group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride typically involves the reaction of biphenyl with methanesulfonyl chloride in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where biphenyl reacts with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction is usually carried out in a non-polar solvent like dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, where the methanesulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Reduction: Sulfonyl hydride or other reduced forms of the compound.
Scientific Research Applications
[1,1’-Biphenyl]-4-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A reagent used in organic synthesis for introducing the methanesulfonyl group into various substrates.
4-Bromobiphenyl: A biphenyl derivative with a bromine atom, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
[1,1’-Biphenyl]-4-ylmethanesulfonyl chloride is unique due to the presence of both the biphenyl and methanesulfonyl chloride moieties, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C13H11ClO2S |
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Molecular Weight |
266.74 g/mol |
IUPAC Name |
(4-phenylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
SVNFRFPPMHIOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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